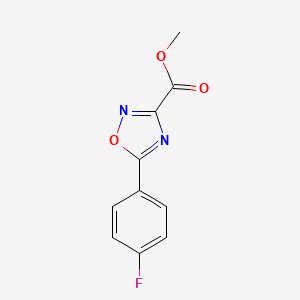

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate” is a chemical compound . It is a member of the oxadiazole family, which are heterocyclic compounds that have a five-membered aromatic ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular formula of “Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate” is C11H8FNO3 . Its average mass is 221.184 Da and its monoisotopic mass is 221.048828 Da .Physical And Chemical Properties Analysis

“Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate” has a molecular weight of 221.19 . Its InChI code is 1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 .Wissenschaftliche Forschungsanwendungen

Delayed Luminescence in Oxadiazole Derivatives

Oxadiazole derivatives are investigated for their delayed luminescence properties, with applications in organic light-emitting diodes (OLEDs). Specifically, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles exhibit blue-shifted fluorescence and high reverse intersystem crossing rates, leading to efficient OLEDs with external quantum efficiency (EQE) values of up to 23% (Cooper et al., 2022).

Liquid Crystalline Properties

1,3,4-Oxadiazole-based compounds exhibit liquid crystalline properties, with potential applications in display technologies and materials science. For instance, certain bent-shaped 1,3,4-oxadiazole derivatives display enantiotropic nematic and smectic A phases, offering insights into the design of new mesogenic materials (Zhu et al., 2009).

Novel Energetic Compounds

3-Methyl-1,2,5-oxadiazole 2-oxide derivatives are synthesized and characterized for their potential as energetic materials, demonstrating good detonation performances and thermal stability. This research contributes to the development of novel explosives and propellants (Xu et al., 2018).

Corrosion Inhibition

Oxadiazole derivatives are explored as corrosion inhibitors for metals, showing high inhibition efficiency in acidic environments. These compounds form protective layers on metal surfaces, highlighting their potential in metal preservation and industrial applications (Kalia et al., 2020).

Cytochrome P450-Mediated Metabolism

Research on setileuton, a 5-lipoxygenase inhibitor, reveals that its 1,3,4-oxadiazole ring is metabolically opened by cytochrome P450 enzymes. This finding has implications for drug design and understanding drug metabolism pathways (Maciolek et al., 2011).

Antimicrobial Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives demonstrate antimicrobial and antitubercular activities, supported by molecular docking studies. This research indicates the potential of oxadiazole derivatives in developing new antimicrobial agents (Shingare et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

This interaction could involve the compound binding to its target, causing a conformational change that affects the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Based on the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLXJXFMTJDBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)